2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core, an ethylsulfanyl group, and various aromatic substituents. Its chemical properties make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5S/c1-4-36-16-15-34-29(32)26-19(2)30-22-11-8-12-23(31)28(22)27(26)21-13-14-24(25(17-21)33-3)35-18-20-9-6-5-7-10-20/h5-7,9-10,13-14,17,27,30H,4,8,11-12,15-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLCYIRKTSXPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Aromatic Substitution: The benzyloxy and methoxy groups are introduced through electrophilic aromatic substitution reactions using benzyl chloride and methoxybenzene, respectively.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic substituents can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl chloride, methoxybenzene
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various functionalized derivatives
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethylsulfanyl group and aromatic substituents contribute to its binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but lacks the quinoline core and ethylsulfanyl group.
2-(Ethylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar in structure but with different aromatic substituents.
Uniqueness
2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and the quinoline core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound exhibits a unique combination of functional groups that may confer distinct biological properties. The presence of ethylsulfanyl and benzyloxy groups enhances its potential pharmacological activities. This article reviews the biological activity of this compound based on available literature and experimental findings.
Structural Characteristics
The molecular formula of the compound is C29H33NO5S, with a molecular weight of approximately 507.6 g/mol. Its structural features include:
- Hexahydroquinoline core : Known for various biological activities.
- Ethylsulfanyl group : Potentially enhances solubility and bioavailability.
- Benzyloxy and methoxy substituents : May influence interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to 2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate possess significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays .
- Mechanisms of Action : Apoptosis-promoting effects and cell cycle arrest have been observed in treated cells. The compound's ability to inhibit key signaling pathways (e.g., AKT and ERK) has been highlighted as a mechanism for its anticancer activity .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects:
- Cytokine Modulation : Similar compounds have demonstrated the ability to reduce inflammatory cytokines like IL-6 and TNF-α in macrophage models . This suggests that 2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may also exhibit such properties.
Comparative Analysis with Related Compounds
A comparative analysis of related hexahydroquinoline derivatives reveals varied biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-methyl-5-oxo-4-(3-chloro-4-hydroxyphenyl)-1,4,5,6,7,8-hexahydroquinoline | Similar core | Antimicrobial |
| Ethyl 2-methyl-5-oxo-4-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline | Methoxy substituent | Anticancer |
| Ethyl 2-methyl-5-oxo-4-(benzyloxyphenyl)-1,4-dihydroquinoline | Benzyloxy group | Anti-inflammatory |
This table illustrates how structural variations impact biological activities across related compounds.
Case Studies and Experimental Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis Methods : Various synthetic routes have been developed to create derivatives of hexahydroquinolines with enhanced biological activity .
- In Vitro Evaluations : Compounds derived from similar structures were subjected to extensive in vitro testing for anticancer efficacy and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
